Cas no 299172-48-8 (2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6)

2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6 化学的及び物理的性質
名前と識別子
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- 2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6
- HY-N7745S2
- CS-0627130
- Glucosylsphingosine-13C6
- ?13C6 Glucosylsphingosine (d18:1)
- (2R,3R,4S,5S,6R)-2-(((2S,3R,E)-2-amino-3-hydroxyoctadec-4-en-1-yl)oxy)-6-(hydroxymethyl-13C)tetrahydro-2H-pyran-3,4,5-triol-2,3,4,5,6-13C5
- AKOS040756118
- 299172-48-8
- (2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol
- 13C6 Glucosylsphingosine (d18:1)
- DA-49091
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- インチ: 1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1/i16+1,20+1,21+1,22+1,23+1,24+1
- InChIKey: HHJTWTPUPVQKNA-DBGPLVPSSA-N
- SMILES: O1[13C@H]([13C@@H]([13C@H]([13C@@H]([13C@H]1[13CH2]O)O)O)O)OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N
計算された属性
- 精确分子量: 467.35538185 g/mol
- 同位素质量: 467.35538185 g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 6
- 氢键受体数量: 8
- 重原子数量: 32
- 回転可能化学結合数: 18
- 複雑さ: 479
- 共价键单元数量: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 146
- 分子量: 467.6
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68058-1mg |
13C6 Glucosylsphingosine (d18:1) |
299172-48-8 | 98% | 1mg |
¥9631.00 | 2022-04-26 | |
A2B Chem LLC | AX66172-1mg |
2S-amino-3R-hydroxy-4E-octadecen-1-yl,β-D-glucopyranoside-1,2,3,4,5,6-13C6 |
299172-48-8 | ≥98% | 1mg |
$603.00 | 2024-04-20 | |
1PlusChem | 1P01EQD8-1mg |
2S-amino-3R-hydroxy-4E-octadecen-1-yl,β-D-glucopyranoside-1,2,3,4,5,6-13C6 |
299172-48-8 | ≥98% | 1mg |
$803.00 | 2024-05-06 | |
Larodan | 78-4018-1-1mg |
13C6 Glucosylsphingosine (d18:1) |
299172-48-8 | >98% | 1mg |
€1156.00 | 2025-03-07 |
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6に関する追加情報
2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6: A Comprehensive Overview
The compound with CAS No. 299172-48-8, known as 2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside with 13C6 labeling, is a highly specialized molecule that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of beta-D-glucopyranoside, a common sugar derivative found in nature. The amino and hydroxy groups at specific stereochemical positions (S and R configurations) contribute to its unique chemical properties and biological functions.
Recent studies have highlighted the importance of this compound in understanding glycosylation processes. Glycosylation is a critical post-translational modification that plays a pivotal role in protein folding, stability, and cell-cell communication. The beta-D-glucopyranoside moiety in this compound serves as a model system for studying glycan structures and their interactions with proteins. Researchers have utilized this compound to investigate the stereochemical requirements for glycosidic bond formation and the influence of amino and hydroxy groups on enzymatic activity.
The 4E-octadecenyl chain attached to the glucopyranoside backbone adds another layer of complexity to this molecule. This unsaturated fatty acid chain introduces both hydrophobic and double bond characteristics, which are essential for studying lipid-protein interactions. Recent advancements in lipidomics have leveraged this compound to explore membrane dynamics and signaling pathways. The E configuration of the double bond is particularly significant as it influences the molecule's conformational flexibility and its ability to integrate into biological membranes.
In terms of synthesis, the preparation of this compound involves a multi-step process that combines organic synthesis with enzymatic catalysis. The stereochemical integrity of the amino and hydroxy groups is preserved through precise reaction conditions and purification techniques. The introduction of 13C6 labeling allows researchers to track the molecule's fate in vivo using advanced mass spectrometry techniques such as metabolomics and flux analysis.
Applications of this compound extend beyond fundamental research into practical uses in biotechnology. For instance, it has been employed as a substrate in high-throughput screening assays to identify novel glycosidases or inhibitors thereof. Additionally, its role in drug delivery systems has been explored due to its ability to modulate membrane permeability without compromising cellular integrity.
Recent breakthroughs in computational chemistry have enabled detailed molecular modeling of this compound. Advanced algorithms now allow researchers to predict the binding affinities of this molecule to various receptors and enzymes with unprecedented accuracy. These computational studies complement experimental work by providing insights into the molecular interactions that govern its biological activity.
In conclusion, the compound with CAS No. 299172-48-8 represents a valuable tool for advancing our understanding of glycosylation, lipid metabolism, and drug development. Its unique combination of functional groups and stereochemical features makes it an ideal model system for both basic research and applied sciences. As research continues to uncover new applications for this compound, its significance in the scientific community is expected to grow further.
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